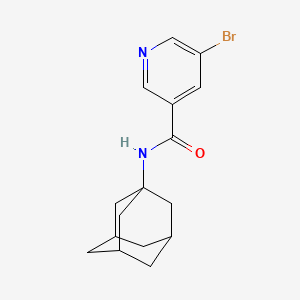

N-1-adamantyl-5-bromonicotinamide

Vue d'ensemble

Description

Adamantyl derivatives, including compounds similar to N-1-adamantyl-5-bromonicotinamide, are of significant interest due to their unique chemical structure and properties. These compounds often exhibit remarkable stability and are utilized in various chemical, pharmaceutical, and material science applications.

Synthesis Analysis

The synthesis of adamantyl derivatives involves halogenated hydrocarbon amination reactions, yielding target molecules with confirmed structures through elemental analysis, IR, 1H NMR, MS, and X-ray diffraction (Bai et al., 2012). Moreover, novel methodologies enable the efficient creation of adamantylzinc reagents from functionalized tertiary bromides, which are highly reactive and versatile for further functionalizations (Sämann et al., 2014).

Molecular Structure Analysis

The molecular structure of adamantyl derivatives is characterized by X-ray diffraction and density functional theory (DFT), comparing optimized geometric bond lengths and angles to experimental values. These studies reveal the compound's three-dimensional arrangement and stability (Bai et al., 2012).

Chemical Reactions and Properties

Adamantyl derivatives undergo various chemical reactions, including electrophilic bromination and interactions with N-bromosuccinimide, leading to brominated products or rearranged substitution products depending on the bromine concentration (Chiappe et al., 2000). These reactions illustrate the compounds' reactivity and potential for further chemical modifications.

Safety and Hazards

Orientations Futures

The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Mécanisme D'action

Target of Action

It’s known that adamantane derivatives have a wide range of pharmacological activities . For instance, some adamantane derivatives target the Camphor 5-monooxygenase in Pseudomonas putida . Similarly, 5-Bromonicotinamide, a related compound, targets GPI-linked NAD (P) (+)–arginine ADP-ribosyltransferase 1 in humans .

Mode of Action

It’s known that adamantane derivatives exhibit a variety of pharmacological properties, including antiviral activity . The mechanism of action often involves the adamantane moiety acting as a membranotropic carrier, into which physiologically active functional groups are introduced .

Biochemical Pathways

It’s known that adamantane derivatives can affect a variety of biological activities, providing a perspective for investigations in the synthesis and study of the pharmacological activities in the adamantylpyridine series .

Pharmacokinetics

Adamantane derivatives are known to have moderate to long half-lives . For instance, APINAC, a synthetic cannabinoid, has a half-life of 11.3 hours when administered intravenously and 3.8 hours when administered orally .

Result of Action

It’s known that adamantane derivatives can exhibit a wide spectrum of biological activities .

Action Environment

It’s known that the structure of the cage compound with the introduced substitute can influence the biologically active properties of this molecular structure .

Propriétés

IUPAC Name |

N-(1-adamantyl)-5-bromopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O/c17-14-4-13(8-18-9-14)15(20)19-16-5-10-1-11(6-16)3-12(2-10)7-16/h4,8-12H,1-3,5-7H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAVMUUVTVJDNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CN=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70155359 | |

| Record name | 3-Pyridinecarboxamide, 5-bromo-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49673598 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

126999-38-0 | |

| Record name | 3-Pyridinecarboxamide, 5-bromo-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126999380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxamide, 5-bromo-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-ethyl-N-methylacetamide](/img/structure/B5420408.png)

![isopropyl 2-(2-furylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5420409.png)

![5-(2-chlorophenyl)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5420426.png)

![5-[(1-allyl-1H-indol-3-yl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5420439.png)

![5-allyl-3-(ethylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5420445.png)

![5-{3-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-3-oxopropyl}-3-isoxazolol](/img/structure/B5420464.png)

![ethyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5420469.png)

![N-(5-{[(4-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5420472.png)

![3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5420483.png)

![1-{6-[2-(4-chlorophenyl)morpholin-4-yl]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B5420489.png)

![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-[(6-methoxy-1H-indazol-3-yl)methyl]-N-methylethanamine](/img/structure/B5420506.png)

![N~2~-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-N~1~,N~1~-dimethyl-1-(2-thienyl)-1,2-ethanediamine](/img/structure/B5420509.png)